N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-12-5-1-7-17(12)8-3-6-15-13(19)14(20)16-10-11-4-2-9-21-11/h2,4,9H,1,3,5-8,10H2,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKQMEQERYJMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in research.
Molecular Characteristics
- Molecular Formula : C14H19N3O3S
- Molecular Weight : 309.39 g/mol
- CAS Number : 941998-83-0
The compound features a complex structure that includes a thiophene ring, a pyrrolidine moiety, and an oxalamide linkage. The presence of these functional groups is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O3S |
| Molecular Weight | 309.39 g/mol |
| CAS Number | 941998-83-0 |
Pharmacological Potential
Preliminary studies indicate that this compound exhibits notable biological activities , including:
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Research indicates that it might affect cancer cell proliferation and induce apoptosis in various cancer cell lines.
The mechanism of action is hypothesized to involve:
- Hydrogen Bonding : The oxalamide functionality may facilitate hydrogen bonding with biomolecules, enhancing binding affinity to targets.
- π-π Stacking Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor interactions.
Case Studies
-
Anti-inflammatory Studies :
- A study conducted on murine models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
-
Cancer Cell Line Testing :
- In vitro tests on human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, particularly in breast and colon cancer cells.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques starting from commercially available precursors. Key steps include:
- Formation of the Oxalamide Linkage : The reaction between an appropriate amine and oxalic acid derivatives under controlled conditions.
- Introduction of the Thiophene Ring : Utilizing thiophene derivatives in coupling reactions to form the final product.
Industrial Production Considerations
For industrial applications, optimization of the synthetic route is crucial. Techniques such as continuous flow reactors can be employed to enhance yield and purity.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
Preliminary studies indicate that N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits notable biological activities, particularly:
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating chronic inflammatory conditions. The thiophene ring enhances interactions with biological targets through π-π stacking, while the oxalamide functionality facilitates hydrogen bonding with biomolecules.
- Anticancer Activity : Research has shown the compound's potential to induce apoptosis in cancer cells. In vitro studies have indicated that it may affect signaling pathways associated with cancer progression, including those involving NF-kB and PI3K-AKT pathways .
2. Neuroprotective Effects
Given its structural components, there is potential for this compound to exhibit neuroprotective effects. This could be particularly relevant for neurodegenerative diseases, where inflammation plays a critical role . Further research is needed to elucidate the specific mechanisms involved.
Material Science Applications
The unique electronic and steric properties of this compound make it a candidate for applications in material science:
1. Organic Electronics
The compound's ability to form robust π-stacking interactions suggests potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties could be harnessed to improve charge transport and stability within these materials.
2. Polymer Chemistry
In polymer chemistry, the incorporation of this compound could enhance the mechanical and thermal properties of polymers. The oxalamide linkage may improve interchain interactions, leading to stronger and more thermally stable materials .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- The target’s pyrrolidinone ring introduces hydrogen-bonding capacity and rigidity .
- N2 Modifications : Thiophene (target) vs. pyridyl (e.g., compound 10) alters electronic properties: thiophene’s sulfur atom enhances π-stacking, while pyridyl’s nitrogen enables hydrogen bonding. Benzyloxy groups (compound 6) improve metabolic stability by resisting oxidation .
Physicochemical Properties
Analytical Data :
- 1H NMR: Expected signals include δ 7.2–7.4 (thiophene protons), δ 3.4–3.6 (pyrrolidinone CH2), and δ 2.2–2.4 (propyl CH2).
- 13C NMR: Peaks at δ 167–170 (oxalamide carbonyls), δ 140–145 (thiophene C), and δ 45–50 (pyrrolidinone C) confirm structure .
Toxicological and Regulatory Insights
- Safety Profile: Structurally related oxalamides (e.g., ) exhibit high NOELs (100 mg/kg/day) due to rapid glucuronidation and renal excretion. The thiophene group in the target compound may introduce sulfur-related toxicity (e.g., reactive metabolites), warranting further study .
- Regulatory Status : Oxalamides with pyridyl/benzyl groups (e.g., FEMA 4233) are approved as flavor additives, but thiophene-containing analogs lack regulatory evaluation .
Q & A
Q. What are the recommended synthetic routes for N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the thiophen-2-ylmethylamine and 3-(2-oxopyrrolidin-1-yl)propylamine intermediates via nucleophilic substitution or reductive amination.
- Step 2 : Coupling of the intermediates using oxalyl chloride or EDCI/HOBt as coupling agents to form the oxalamide backbone .
- Step 3 : Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and confirmed via NMR and mass spectrometry (MS) . Critical factors include solvent choice (e.g., DMF for solubility), temperature control (0–5°C during coupling), and stoichiometric precision to avoid side products.
Q. What spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing the oxalamide carbonyls (~165–170 ppm) and thiophene aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities .
- IR Spectroscopy : Identifies amide C=O stretches (~1640–1680 cm) and N-H bends (~3300 cm) .
Q. What in vitro assays are recommended for initial biological screening?
- Enzymatic inhibition assays : Test activity against targets like kinases or proteases using fluorescence-based or colorimetric readouts .
- Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
- Solubility/stability : Assess pharmacokinetic properties via HPLC under physiological pH (7.4) and temperature (37°C) .
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding interactions of the oxalamide moiety?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the oxalamide’s dual hydrogen-bonding capability, which may anchor the compound to active sites .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, guiding SAR studies .
- MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How to resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols) to identify variables affecting reproducibility. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding affinity independently, complementing enzymatic data .
- Proteomic profiling : Identify off-target interactions via affinity purification-MS to explain unexpected cytotoxicity .
Q. What strategies optimize reaction yields while minimizing side products?
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to enhance efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions but switch to dichloromethane (DCM) during workup to reduce byproduct formation .
- Kinetic studies : Monitor reaction progress via F NMR (if fluorinated intermediates exist) to identify rate-limiting steps .
Q. How to analyze structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the pyrrolidinone ring (e.g., substituents at C3) or thiophene methyl group to probe steric/electronic effects .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .
- Crystallography : Solve co-crystal structures with target proteins to identify critical binding motifs (e.g., oxalamide H-bonds) .
Q. What methodologies assess solubility and stability under physiological conditions?
- HPLC-DAD : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to predict oral bioavailability .
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and oxidizers (HO) to identify degradation pathways .
- Lyophilization : Improve stability by formulating as a lyophilized powder, characterized via DSC (differential scanning calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
